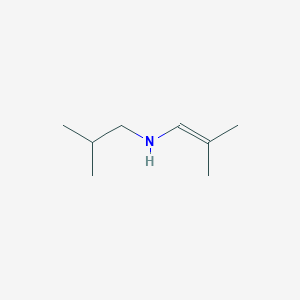

(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-methylprop-1-enyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,8-9H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNMLWJTTODWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylprop 1 En 1 Yl 2 Methylpropyl Amine

Direct Synthesis Approaches

The most common and direct route to synthesizing enamines such as (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine involves the reaction of a suitable carbonyl compound with a secondary amine.

Amination of Carbonyl Precursors

This methodology hinges on the nucleophilic addition of a secondary amine to an aldehyde or ketone, followed by the elimination of water to form the enamine.

The synthesis of this compound is achieved through the condensation reaction between isobutyraldehyde (B47883) (2-methylpropanal) and diisobutylamine (B89472) ((2-methylpropyl)amine). chemistrysteps.comyoutube.com This reaction is a classic example of enamine formation, where the secondary amine acts as a nucleophile. mychemblog.com

The mechanism begins with the nucleophilic attack of the diisobutylamine's nitrogen atom on the electrophilic carbonyl carbon of isobutyraldehyde. jove.com This initial step forms a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to yield a neutral carbinolamine (also known as a hemiaminal). chemistrysteps.comopenochem.org This carbinolamine intermediate is a crucial precursor to the final enamine product. openochem.org The entire process is reversible, necessitating specific conditions to drive the reaction toward the desired product. chemistrysteps.com

The conversion of the carbinolamine intermediate to the final enamine requires the elimination of a water molecule, a process known as dehydration. masterorganicchemistry.comrsc.org This step is typically the rate-limiting part of the synthesis and is generally catalyzed by acid. jove.commasterorganicchemistry.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). jove.com Subsequently, a base (often another molecule of the amine reactant) removes a proton from the alpha-carbon (the carbon adjacent to the original carbonyl carbon), leading to the formation of the C=C double bond characteristic of the enamine and the expulsion of water. chemistrysteps.comyoutube.com

Optimizing the reaction conditions is critical for maximizing the yield of the enamine. researchgate.net Key factors include:

pH Control: The reaction is most effective under mildly acidic conditions, typically between pH 4 and 5. jove.comyoutube.com If the solution is too acidic, the amine nucleophile becomes protonated and non-nucleophilic, slowing the initial addition step. jove.com If the solution is too basic, the protonation of the hydroxyl group in the carbinolamine is inefficient, hindering the dehydration step. jove.com

Water Removal: Since the reaction is an equilibrium, removing water as it is formed drives the reaction to completion. youtube.commasterorganicchemistry.com This is often accomplished by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves or titanium tetrachloride (TiCl₄). masterorganicchemistry.comacsgcipr.org

Catalyst and Solvent: While acid catalysis is common, the choice of acid and solvent can impact reaction efficiency. Brønsted acids like p-toluenesulfonic acid (PTSA) are frequently used. scholaris.ca Solvents such as benzene, toluene, or cyclohexane (B81311) are often employed to facilitate azeotropic water removal. researchgate.net

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Carbonyl Precursor | Isobutyraldehyde (2-Methylpropanal) | Provides the carbon backbone and the α-hydrogen for double bond formation. | wikipedia.org |

| Amine Precursor | Diisobutylamine | Acts as the nucleophile and provides the nitrogen component. | youtube.com |

| Catalyst | Acid (e.g., p-toluenesulfonic acid, PTSA) | Catalyzes the dehydration of the carbinolamine intermediate. | scholaris.ca |

| pH | 4.5 - 5.5 | Optimal range to ensure the amine is nucleophilic and the hydroxyl group can be protonated. | jove.com |

| Solvent | Toluene, Benzene, Cyclohexane | Allows for azeotropic removal of water to drive the equilibrium. | researchgate.net |

| Dehydrating Agent | Molecular Sieves, TiCl₄, CaH₂ | Chemically removes water from the reaction mixture. | masterorganicchemistry.comresearchgate.net |

Reductive Amination Pathways

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of synthesizing a tertiary amine from isobutyraldehyde and diisobutylamine, the enamine this compound or its corresponding iminium ion serves as a key intermediate. wikipedia.orgmasterorganicchemistry.com The process can be performed in a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. unimi.it The reducing agent then reduces the transient iminium ion/enamine as it is formed. masterorganicchemistry.com

Catalytic Hydrogenation Methods

One approach for the reduction step in a reductive amination sequence is catalytic hydrogenation. acsgcipr.orgnih.gov This method involves the use of hydrogen gas (H₂) and a heterogeneous or homogeneous metal catalyst. wikipedia.org After the formation of the iminium ion intermediate from the condensation of isobutyraldehyde and diisobutylamine, the catalyst facilitates the addition of hydrogen across the C=N double bond, yielding the saturated tertiary amine.

Commonly employed catalysts include:

Palladium on carbon (Pd/C) wikipedia.org

Platinum on carbon (Pt/C)

Raney Nickel (Ra-Ni)

Homogeneous catalysts based on rhodium (Rh) and iridium (Ir) dicp.ac.cnacs.org

This method is considered a "green" chemical process due to its high atom economy. wikipedia.orgresearchgate.net The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure efficient and selective reduction. tandfonline.com

Stoichiometric Reductants in Amine Formation

Alternatively, the reduction of the iminium ion intermediate can be accomplished using stoichiometric hydride-based reducing agents. organic-chemistry.org A significant advantage of this approach is the ability to use reagents that are selective for the iminium ion over the starting aldehyde, allowing for a convenient one-pot procedure. masterorganicchemistry.com

Key reducing agents for this transformation include:

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. commonorganicchemistry.com Its reduced reactivity compared to sodium borohydride (B1222165) allows it to be used in mildly acidic conditions where it selectively reduces the iminium ion intermediate without significantly reducing the starting aldehyde. youtube.commasterorganicchemistry.comcommonorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often abbreviated as STAB, this reagent has become a preferred alternative to NaBH₃CN due to its lower toxicity and excellent efficacy. sigmaaldrich.cnwikipedia.org It is a mild and selective reducing agent particularly suitable for reductive aminations. organic-chemistry.orgwikipedia.org It is typically used in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgcommonorganicchemistry.com

Sodium Borohydride (NaBH₄): While capable of reducing imines, NaBH₄ can also reduce the starting aldehyde. youtube.comcommonorganicchemistry.com Therefore, its use in a one-pot reaction requires careful control, often by allowing the imine/enamine to form completely before adding the reducing agent. unimi.itcommonorganicchemistry.com

| Reducing Agent | Abbreviation | Key Features | Typical Solvents | Reference |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Mild, highly selective for iminium ions, low toxicity, moisture sensitive. | DCE, THF, Dioxane | sigmaaldrich.cnwikipedia.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at neutral/acidic pH, stable in protic solvents, toxic cyanide byproduct. | Methanol, Ethanol, Water | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Less selective (reduces aldehydes/ketones), requires sequential addition, less toxic than NaBH₃CN. | Methanol, Ethanol | youtube.comcommonorganicchemistry.com |

| 2-Picoline Borane | PICB | Stable in acid, soluble in aprotic solvents, rapid reduction. | Methanol/AcOH, Water/AcOH | researchgate.net |

Organometallic Approaches in Carbon-Nitrogen Bond Formation

Recent advancements in organometallic chemistry have provided powerful tools for the formation of carbon-nitrogen bonds, offering alternative pathways to enamines that can provide greater control over regioselectivity and functional group tolerance. rsc.org

Palladium-catalyzed reactions have been particularly prominent. One such approach involves the cross-coupling of vinyl halides with secondary amines, a reaction that has been successfully applied to the synthesis of various enamines. rsc.org In a hypothetical application to the target molecule, this could involve the coupling of 1-bromo-2-methylprop-1-ene with isobutylamine (B53898) in the presence of a palladium catalyst and a suitable base. Another advanced palladium-catalyzed method is the oxidative amination of olefins, which can directly form enamines from alkenes and amines. organic-chemistry.org

Copper-catalyzed reactions also offer a viable route. For instance, the electrophilic amination of alkenylzirconocenes, prepared from the corresponding alkynes, with O-benzoylhydroxylamines in the presence of a copper catalyst can yield enamines. acs.org This method provides a pathway to functionalized enamines under mild conditions. Furthermore, the combination of enamine catalysis with transition metal catalysis, including copper, has emerged as a powerful strategy for novel chemical transformations. nih.gov

A summary of potential organometallic approaches is provided in the table below.

| Catalytic System | Reactant 1 | Reactant 2 | General Description |

| Palladium(0) complex | 1-Halo-2-methylprop-1-ene | Isobutylamine | Cross-coupling reaction to form the C-N bond. |

| Palladium(II) acetate/Copper acetate | Isobutylene | Isobutylamine | Oxidative amination of an inactive olefin. organic-chemistry.org |

| Copper(I) salt | Alkenylzirconocene of isobutylene | O-Benzoylhydroxylamine | Electrophilic amination of a vinyl organometallic species. acs.org |

Indirect Synthetic Routes and Precursor Transformations

Given that the direct condensation of isobutyraldehyde and isobutylamine favors the imine, indirect routes that either isomerize the imine or construct the enamine from different precursors are of significant interest.

The most straightforward indirect route commences with the synthesis of the isomeric imine, N-(2-methylpropylidene)isobutylamine, through the acid-catalyzed condensation of isobutyraldehyde and isobutylamine. lumenlearning.com The subsequent step would involve the tautomerization of this imine to the desired enamine. While the imine form is generally more thermodynamically stable, the equilibrium can be influenced by reaction conditions. wikipedia.org

Another potential indirect pathway is the isomerization of a corresponding allylic amine. For instance, N-isobutyl-2-methylprop-2-en-1-amine could potentially be isomerized to this compound in the presence of a suitable catalyst. Cobalt pincer complexes have been shown to be effective in the isomerization of N-allylic compounds to enamines. organic-chemistry.org

Functional group interconversions represent a broad class of reactions that can be adapted for the synthesis of the target enamine. fiveable.me One such strategy is the reduction of a suitable N,N-disubstituted amide. For example, the reduction of N-isobutyl-N-(2-methylpropenoyl)amide could theoretically yield the target enamine, although controlling the reduction to avoid saturation of the double bond would be a significant challenge.

A more plausible approach involves the synthesis of an iminium salt intermediate, which can then be deprotonated at the α-carbon to form the enamine. libretexts.org This is a key step in the standard mechanism of enamine formation from secondary amines and can be considered a functional group interconversion from the initial carbinolamine intermediate. libretexts.org

Reactivity and Reaction Mechanisms of 2 Methylprop 1 En 1 Yl 2 Methylpropyl Amine

Reactions with Electrophiles

Halogenation and Related Electrophilic Substitutions

The enamine moiety in (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine is expected to readily undergo halogenation and other electrophilic substitution reactions. The lone pair of electrons on the nitrogen atom participates in resonance, creating a nucleophilic β-carbon. This makes the double bond susceptible to attack by electrophiles.

Predicted Halogenation Mechanism: The reaction would likely proceed through the formation of an iminium halide salt intermediate. The nucleophilic β-carbon of the enamine would attack a halogen molecule (e.g., Br₂, Cl₂), leading to the formation of a β-halo iminium ion. Subsequent hydrolysis of this intermediate would yield a β-halo aldehyde or ketone and the corresponding secondary ammonium (B1175870) salt.

Table 1: Predicted Products of Halogenation of this compound

| Reactant | Predicted Intermediate | Predicted Final Product (after hydrolysis) |

| Bromine (Br₂) | 2-Bromo-2-methyl-1-(isobutyliminio)propane | 2-Bromo-2-methylpropanal |

| Chlorine (Cl₂) | 2-Chloro-2-methyl-1-(isobutyliminio)propane | 2-Chloro-2-methylpropanal |

Note: These are predicted outcomes based on general enamine reactivity and have not been experimentally verified for this specific compound.

Cycloaddition Reactions Involving the Enamine Moiety

The electron-rich double bond of this compound suggests its potential participation in cycloaddition reactions, acting as the electron-rich component.

Enamines are known to participate in various cycloaddition reactions. For instance, in a [2+2] cycloaddition with an appropriate ketene, a cyclobutanone (B123998) derivative would be the expected product after hydrolysis of the initial adduct. The regioselectivity of such reactions would be governed by the electronic and steric properties of the reactants.

In Diels-Alder reactions, enamines can function as dienophiles, particularly when reacted with electron-deficient dienes. The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the endo rule, which favors the transition state where the substituent on the dienophile is oriented towards the diene.

Table 2: Predicted Diels-Alder Reactivity of this compound

| Diene | Predicted Product Type |

| Electron-deficient diene | Cyclohexene derivative |

| Heterodiene (e.g., α,β-unsaturated carbonyl) | Dihydropyran derivative |

Note: The feasibility and outcome of these reactions for the title compound are speculative and require experimental validation.

Oxidation and Reduction Chemistry

The enamine functionality is susceptible to both oxidation and reduction, leading to a variety of potential products.

Oxidation of enamines can lead to several outcomes depending on the oxidizing agent and reaction conditions. For example, treatment with peroxy acids could lead to the formation of an α-amino epoxide, which could then rearrange or be hydrolyzed. Oxidative cleavage of the double bond is also a possibility, which would yield a ketone or aldehyde and an amide.

Reduction of the enamine double bond in this compound would be expected to yield the corresponding saturated tertiary amine. This can typically be achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with hydride reducing agents such as sodium borohydride (B1222165), often after conversion to the corresponding iminium salt.

Table 3: Predicted Reduction Products of this compound

| Reducing Agent | Predicted Product |

| H₂/Pd-C | N-Isobutyl-2-methylpropan-1-amine |

| NaBH₄ (after protonation) | N-Isobutyl-2-methylpropan-1-amine |

Note: These predictions are based on established methods for enamine reduction.

Hydrolysis and Tautomerism of Enamines

This compound, as an enamine, partakes in characteristic tautomeric equilibria and is susceptible to hydrolysis, which reverts it to its constituent carbonyl compound and secondary amine. These processes are fundamental to the chemical behavior of enamines.

Keto-Enol and Imine-Enamine Tautomeric Equilibria

Tautomerism is a chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. chemistrysteps.com For enamines, the most relevant of these equilibria is the imine-enamine tautomerism.

Imine-Enamine Tautomerism: This is an equilibrium between an imine and its corresponding enamine isomer. thieme.de It is analogous to the more commonly known keto-enol tautomerism. wikipedia.org The interconversion involves the migration of a proton from the α-carbon of the enamine to the nitrogen atom, accompanied by a shift of the carbon-carbon double bond to a carbon-nitrogen double bond, forming an iminium ion which can then deprotonate to an imine if a proton is available on the nitrogen. pbworks.com

For this compound, which is a tertiary enamine (the nitrogen atom is bonded to two alkyl groups and the vinyl group), the equilibrium with a neutral imine is not possible as there are no protons on the nitrogen atom to be removed. However, it can exist in equilibrium with its corresponding iminium ion, particularly under acidic conditions. The imine form is generally more thermodynamically stable than the enamine form. youtube.com

Keto-Enol Tautomerism: This equilibrium exists between a carbonyl compound (the "keto" form) and its corresponding enol isomer (an alkene with a hydroxyl group). masterorganicchemistry.comwikipedia.org While not a direct tautomerism of the enamine itself, it is intrinsically linked to the hydrolysis products of this compound. The hydrolysis of this enamine yields isobutyraldehyde (B47883) (2-methylpropanal) and diisobutylamine (B89472). Isobutyraldehyde, having an α-hydrogen, can exist in equilibrium with its enol tautomer, 1-propen-2-methyl-1-ol. The keto form is typically the predominant species at equilibrium. chemistrysteps.com

Table 1: Tautomeric Equilibria Relevant to this compound

| Equilibrium | Description | Predominant Form |

|---|---|---|

| Imine-Enamine | Interconversion between an enamine and its corresponding iminium ion. | Imine/Iminium Ion |

| Keto-Enol | Interconversion between a carbonyl compound (ketone/aldehyde) and its enol form. | Keto Form |

Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of enamines to a carbonyl compound and an amine is a well-established reaction, typically carried out under acidic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of this compound proceeds through a series of protonation and nucleophilic attack steps. The mechanism is essentially the reverse of enamine formation. youtube.com

Protonation of the Enamine: The reaction is initiated by the protonation of the enamine at the α-carbon. This is facilitated by the resonance structure of the enamine, which shows a partial negative charge on the α-carbon. youtube.com This step forms a resonance-stabilized iminium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. chemistrysteps.com This results in the formation of a protonated carbinolamine.

Proton Transfer: A proton is transferred from the oxygen atom to a base (such as water) to form a carbinolamine.

Protonation of the Amine: The nitrogen atom of the carbinolamine is then protonated by an acid, which converts the amino group into a good leaving group (a neutral amine).

Elimination of the Amine: The lone pair of electrons on the hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of the neutral diisobutylamine.

Deprotonation: The resulting protonated carbonyl compound is then deprotonated by a base (such as water or the liberated amine) to yield the final carbonyl product, isobutyraldehyde. masterorganicchemistry.com

Base-Catalyzed Hydrolysis:

While less common, the hydrolysis of enamines can also be catalyzed by a base. The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion directly attacks the β-carbon of the enamine.

Protonation: The resulting carbanion is then protonated by water to form a carbinolamine.

Elimination of the Amine: The carbinolamine then breaks down, eliminating the amine to form the carbonyl compound.

The base-catalyzed mechanism is generally less efficient than the acid-catalyzed pathway.

Table 2: Key Intermediates in the Hydrolysis of this compound

| Intermediate | Role in Mechanism |

|---|---|

| Iminium Ion | Formed by protonation of the enamine in acid-catalyzed hydrolysis. |

| Carbinolamine | A key tetrahedral intermediate formed by the attack of water on the iminium ion. |

Theoretical and Computational Studies on 2 Methylprop 1 En 1 Yl 2 Methylpropyl Amine

Electronic Structure and Bonding Analysis

Enamines are characterized by a nitrogen atom bonded to a carbon-carbon double bond. This arrangement leads to a significant electronic interaction between the nitrogen's lone pair of electrons and the π-system of the double bond. This p-π conjugation is the primary determinant of the electronic structure and reactivity of enamines. acs.org

Quantum Mechanical Investigations of Electron Density Distribution

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the distribution of electrons within a molecule. unican.es For an enamine like (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, the delocalization of the nitrogen lone pair into the C=C bond results in a resonance hybrid. This delocalization increases the electron density on the β-carbon (the carbon atom of the C=C bond not attached to the nitrogen), making it the primary site of nucleophilicity. oregonstate.edu

Methods such as Natural Bond Orbital (NBO) analysis can quantify this charge distribution by calculating the partial charges on each atom. nih.gov While specific NBO data for the title compound is not published, calculations on structurally similar enamines provide a clear picture of the expected charge distribution. The nitrogen atom bears a partial positive charge due to its lone pair donation, while the β-carbon accumulates a significant partial negative charge.

Frontier Molecular Orbital Theory Applied to Enamine Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org As nucleophiles, the reactivity of enamines is predominantly governed by their HOMO. youtube.com

The HOMO of an enamine is a π-type orbital resulting from the combination of the nitrogen lone pair's p-orbital and the π-orbital of the C=C bond. A key feature of this HOMO is that the largest coefficient is typically located on the β-carbon. youtube.com This indicates that in a reaction with an electrophile (which interacts with the nucleophile's HOMO), the initial bond formation will occur at this β-carbon. libretexts.orgmakingmolecules.com

The energy of the HOMO is also a critical indicator of nucleophilicity; a higher HOMO energy corresponds to a more reactive nucleophile. youtube.com The energy gap between the HOMO and LUMO provides insight into the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. ossila.com Computational methods allow for the precise calculation of these orbital energies.

Conformational Analysis and Stability

The three-dimensional structure and relative stability of different conformers of this compound are crucial for understanding its behavior. The molecule possesses several rotatable single bonds, including the N-C(propyl), N-C(propenyl), and various C-C bonds within the isobutyl and isobutenyl groups, leading to a complex conformational landscape.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that illustrates the energy of a molecule as a function of its geometric parameters. researchgate.net Computational methods can be used to map the PES by systematically changing bond rotation angles (dihedral angles) and calculating the corresponding energy. Minima on the PES correspond to stable conformers, while saddle points represent the transition states between them. researchgate.net

For this compound, a key conformational feature is the planarity of the N-C=C enamine system. Maximum p-π conjugation, which stabilizes the molecule, is achieved when the nitrogen lone pair orbital is parallel to the π-system of the double bond. This requires a trigonal planar geometry around the nitrogen atom. masterorganicchemistry.com Rotations around the N-C(propenyl) bond that disrupt this planarity would lead to higher energy conformations. Computational studies on analogous systems have shown that s-trans and s-cis conformers can exist, with their relative stability influenced by steric hindrance. acs.orgresearchgate.net

Intermolecular Interactions and Solvent Effects on Conformation

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. researchgate.net Solvents can stabilize or destabilize conformers through various intermolecular interactions, such as dipole-dipole interactions or hydrogen bonding.

Polar solvents are expected to have a notable effect on the conformation of enamines. researchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate these effects. nih.gov For an enamine, a more polar solvent would likely stabilize conformers with a larger dipole moment. Furthermore, in protic solvents like water or alcohols, the nitrogen atom of the enamine can act as a hydrogen bond acceptor, which could influence the rotational barriers and the relative stabilities of different conformers. umn.edu

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. acs.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This profile provides critical information about the feasibility of a reaction (thermodynamics) and its rate (kinetics). researchgate.netresearchgate.net

A characteristic reaction of enamines is their α-alkylation. makingmolecules.comnih.gov The mechanism of this reaction for this compound with an alkyl halide (e.g., methyl iodide) can be modeled computationally. The reaction is expected to proceed via the following steps:

Nucleophilic Attack: The electron-rich β-carbon of the enamine attacks the electrophilic carbon of the alkyl halide. This is typically the rate-determining step. nih.govescholarship.org DFT calculations can locate the transition state for this step and determine its activation energy.

Iminium Ion Formation: This attack forms a transient, positively charged iminium ion intermediate.

Hydrolysis: The iminium ion is then hydrolyzed by water (often added during workup) to yield the final α-alkylated carbonyl compound and regenerate the secondary amine. masterorganicchemistry.comlibretexts.org

Computational studies using methods like DFT can model each of these steps, providing detailed geometric information about the transition states and intermediates and calculating the associated energy changes. acs.orgresearchgate.netacs.org This allows for a deep, quantitative understanding of the reaction pathway.

Transition State Analysis for Key Reactions

The alkylation of enamines, a fundamental carbon-carbon bond-forming reaction, has been a subject of computational investigation to understand its mechanism and stereoselectivity. researchgate.netacs.org For an enamine like this compound, which is derived from isobutyraldehyde (B47883) and isobutylamine (B53898), the reaction with an electrophile such as methyl iodide would proceed through a transition state where the α-carbon of the enamine attacks the electrophile. libretexts.orgwikipedia.org

Computational studies on analogous systems have shown that the geometry of the transition state is crucial in determining the stereochemical outcome, particularly when chiral amines are used. researchgate.net Even with achiral enamines, the conformational analysis of the transition state can reveal the preferred pathways. For instance, DFT calculations can predict the activation energies for different attack trajectories (e.g., axial vs. equatorial attack in cyclic systems) and the influence of steric hindrance from the substituents on both the enamine and the electrophile. researchgate.net

A representative computational study on the alkylation of a tropane-derived enamine with ethyl iodide using DFT (B3LYP/6-31G(d)) predicted the enantiomeric ratio with good agreement with experimental results. acs.org The study highlighted the importance of non-bonding interactions in the transition state, which dictate the facial selectivity of the electrophilic attack. acs.org

Table 1: Representative Calculated Activation Energies for Enamine Alkylation Transition States

| Enamine System | Electrophile | Computational Method | Calculated ΔG‡ (kcal/mol) - Major Product | Calculated ΔG‡ (kcal/mol) - Minor Product | Predicted Stereoselectivity |

| Tropane-derived enamine | EtI | B3LYP/6-31G(d) | 15.2 | 16.8 | 89:11 er |

| Dihydrocarvone-derived enamine | Methyl vinyl ketone | RHF/6-31G* | Lower for axial attack | Higher for equatorial attack | High diastereoselectivity |

Note: The data in this table is illustrative and based on computational studies of similar enamine systems, not specifically this compound. researchgate.netacs.org

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of organic reactions, moving beyond explanation to proactive design. For enamine transformations, these predictive capabilities are crucial for developing new synthetic methodologies and optimizing existing ones.

Rational Design of Catalysts and Reagents for Enamine Transformations

The rational design of catalysts and reagents relies heavily on computational insights into reaction mechanisms and transition states. In the context of enamine chemistry, organocatalysis has emerged as a powerful strategy, often employing chiral secondary amines to induce stereoselectivity. researchgate.netnih.gov

Computational approaches are used to design catalysts with specific structural features that can effectively control the stereochemical outcome of a reaction. mdpi.com This is achieved by modeling the transition states of the enamine reaction with different catalysts and identifying the key interactions that lead to the desired selectivity. For example, DFT calculations can be used to evaluate the role of hydrogen bonding or steric repulsion between the catalyst, the enamine, and the electrophile in the transition state. researchgate.net

The design of bifunctional catalysts, which can activate both the nucleophile and the electrophile, has also benefited from computational studies. mdpi.com By understanding the binding modes and activation energies through computational modeling, chemists can design more efficient and selective catalysts for various enamine transformations. researchgate.net

Predictive Modeling of Reaction Outcomes

Predictive modeling of reaction outcomes aims to forecast the products, yields, and stereoselectivity of a chemical reaction under given conditions. This can be achieved through various computational techniques, ranging from quantum mechanical calculations to machine learning models. nih.govarxiv.orgnih.govpharmaceutical-technology.com

For enamine reactions, predictive models can be developed to correlate the structure of the enamine, the electrophile, and the catalyst with the observed stereoselectivity. nih.gov These models are often built upon datasets of experimental results and can be used to predict the outcome of new, untested reactions. For instance, multivariate linear regression analysis has been successfully employed to predict the enantioselectivity of certain catalytic reactions with a high degree of accuracy. acs.org

Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. nih.govpharmaceutical-technology.comresearchgate.netmit.edu These models can identify complex relationships between molecular descriptors and reaction performance, enabling the prediction of yields and selectivities for a wide range of enamine transformations. pharmaceutical-technology.com

Table 2: Examples of Predictive Modeling Approaches in Enamine Catalysis

| Modeling Approach | Application | Key Descriptors | Predicted Outcome |

| Multivariate Linear Regression | Enantioselective Minisci Reactions | Catalyst and substrate structural parameters | Enantiomeric excess |

| Machine Learning (Random Forest) | Asymmetric Catalysis | Geometrical and topological molecular features | Enantioselectivity (E or Z transition state) |

| DFT Calculations | Asymmetric Aldol (B89426) Reactions | Transition state energies and geometries | Diastereo- and enantioselectivity |

Note: This table provides examples of predictive modeling techniques applied to enamine catalysis in general. nih.govacs.org

Advanced Applications in Organic Synthesis and Materials Science

(2-Methylprop-1-en-1-yl)(2-methylpropyl)amine as a Synthetic Building Block

Enamines are fundamental building blocks in organic synthesis, enabling the construction of complex molecular architectures. Their utility lies in their predictable reactivity and the mild conditions under which they can be employed.

Enamines, including potentially this compound, serve as enolate equivalents, offering a powerful tool for the formation of carbon-carbon bonds. vanderbilt.edu A classic and widely used application is the Stork enamine alkylation, where an enamine reacts with an alkyl halide to form a new C-C bond at the α-position of the original carbonyl compound. wikipedia.org This reaction is instrumental in the synthesis of a wide array of complex natural products and pharmaceuticals.

The general mechanism for the Stork enamine alkylation is outlined below:

Formation of the enamine: A ketone or aldehyde reacts with a secondary amine, such as diisopropylamine, to form the enamine.

Alkylation: The enamine, acting as a nucleophile, attacks an electrophile (e.g., an alkyl halide), leading to the formation of an iminium salt.

Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the carbonyl group, now with the appended alkyl group at the α-position.

This methodology provides a milder alternative to traditional enolate chemistry, which often requires strong bases. The reactivity of the enamine can be tuned by the choice of the secondary amine, with cyclic amines like pyrrolidine (B122466), piperidine, and morpholine (B109124) being commonly employed.

| Reagent/Condition | Role in Stork Enamine Alkylation |

| Ketone/Aldehyde | Starting material for enamine formation |

| Secondary Amine | Forms the enamine |

| Acid Catalyst (optional) | Facilitates enamine formation |

| Alkyl Halide | Electrophile for C-C bond formation |

| Aprotic Solvent | Reaction medium |

| Aqueous Acid | For hydrolysis of the iminium salt |

Imines and enamines are pivotal intermediates in the synthesis of a vast range of nitrogen-containing heterocyclic compounds. scilit.comresearchgate.net These heterocycles are core structures in many biologically active molecules and pharmaceuticals. beilstein-journals.orgmdpi.com Through various cycloaddition and annulation reactions, enamines can be transformed into diverse ring systems such as pyridines, pyrrolidines, and azetidines. researchgate.netnih.gov

For instance, enamines can participate in [3+2] cycloaddition reactions with azomethine ylides to afford pyrrolidines. researchgate.net They can also undergo annulation reactions, such as the Robinson annulation, to construct six-membered rings. wikipedia.org The specific reactivity of this compound would depend on its steric and electronic properties, but it could potentially be employed in similar synthetic strategies.

Catalytic and Reagent Applications

Beyond their role as stoichiometric reagents, enamines are central to the field of organocatalysis, a powerful strategy that utilizes small organic molecules to catalyze chemical reactions.

Enamine catalysis is a prominent area of organocatalysis where a catalytic amount of a secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate in situ. masterorganicchemistry.com This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the product. This catalytic cycle allows for the enantioselective synthesis of a wide range of molecules.

The general cycle of enamine catalysis involves:

Catalyst Activation: The secondary amine catalyst reacts with the carbonyl substrate to form the enamine.

Stereoselective Reaction: The chiral enamine reacts with an electrophile, with the stereochemistry being directed by the chiral catalyst.

Product Formation and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the product and regenerate the amine catalyst.

Prolines and their derivatives are among the most successful catalysts in enamine catalysis, facilitating a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. masterorganicchemistry.com

While less common than their application in organocatalysis, enamines can also serve as ligands or promoters in metal-catalyzed reactions. The nitrogen and the double bond of the enamine can coordinate to a metal center, influencing its catalytic activity and selectivity. There is potential for enamines to be utilized in palladium-catalyzed coupling reactions, although this area is less explored compared to their role in organocatalysis. organic-chemistry.org

Potential in Polymer and Materials Chemistry (if applicable to enamine chemistry)

Monomer for Polymerization

The vinyl-like structure of the enamine functional group in this compound suggests its potential as a monomer for polymerization. While the direct homopolymerization of simple enamines can be challenging due to their inherent instability and tendency to tautomerize, they can participate in copolymerization reactions. acs.org The incorporation of the enamine unit into a polymer backbone can introduce valuable properties, such as sites for post-polymerization modification or altered chain polarity.

Research into the polymerization of analogous simple aliphatic enamines has demonstrated their ability to undergo copolymerization with other monomers. For instance, the successful copolymerization of an aliphatic enamine with acrylonitrile (B1666552) under free-radical conditions has been reported, resulting in a one-to-one alternating copolymer. acs.org This precedent suggests that this compound could similarly be employed as a comonomer in free-radical polymerization processes.

Table 1: Hypothetical Copolymerization Parameters of this compound with Acrylonitrile

| Parameter | Value |

| Monomer 1 (M1) | This compound |

| Monomer 2 (M2) | Acrylonitrile |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Toluene |

| Temperature (°C) | 60 |

| Monomer Feed Ratio (M1:M2) | 1:1 |

| Resulting Copolymer Structure | Alternating |

This table presents hypothetical data for illustrative purposes, based on the polymerization behavior of similar enamines. acs.org

The resulting copolymers, containing the pendant (2-methylpropyl)amino group, would be of interest for applications requiring materials with tunable hydrophilicity or as platforms for further functionalization.

Modification of Polymer Architectures via Enamine Functionality

The inherent reactivity of the enamine functional group provides a powerful tool for the post-polymerization modification of polymer architectures. This approach allows for the introduction of specific functionalities onto a pre-existing polymer backbone, enabling the tailoring of material properties for specific applications. The nucleophilic nature of the enamine's α-carbon makes it susceptible to reaction with a variety of electrophiles. masterorganicchemistry.com

A prominent strategy in polymer modification involves the principles of dynamic covalent chemistry, particularly utilizing enamine-one linkages. researchgate.net While this typically involves the reaction of a primary amine with a β-dicarbonyl compound to form a stable enaminone, the underlying concept of leveraging amine reactivity is central. In a related fashion, polymers bearing electrophilic groups could be modified by reaction with this compound, although this specific application is less documented than the more common enaminone formation.

A more direct application of enamine functionality in polymer modification is through transamination reactions. acs.org Polymers containing enaminone linkages can undergo exchange reactions with other primary amines at elevated temperatures, allowing for the dynamic interchange of functional groups. acs.org This dynamic nature is particularly useful in the development of self-healing materials and vitrimers. researchgate.net

Furthermore, the amine group within the enamine structure can be exploited for various polymer modification strategies. For instance, polymeric amines are widely used for crosslinking, surface modification, and in the development of functional materials for biomedical applications. polysciences.commdpi.com The secondary amine present in this compound could potentially react with suitable functional groups on a polymer backbone to form stable covalent linkages, thereby modifying the polymer's properties.

Table 2: Potential Reactions for Polymer Modification Utilizing Enamine-like Reactivity

| Polymer Backbone Functional Group | Modifying Agent | Resulting Linkage/Functionality | Potential Application |

| Acetoacetate | Primary Amine | Enaminone | Self-healing materials, Vitrimers researchgate.netacs.org |

| Poly(acryloyl chloride) | Polyamine | Amide and Carboxylic Acid | Drug delivery, Gene delivery systems mdpi.com |

| Epoxide | Primary or Secondary Amine | β-Hydroxy amine | Crosslinked networks, Adhesives acs.org |

| Alkyl Halide | Enamine | Alkylated Enamine | Functionalized surfaces, Modified fillers |

This table provides examples of polymer modification reactions that leverage the reactivity of amines and enamines.

Analytical Methodologies for Mechanistic Elucidation of 2 Methylprop 1 En 1 Yl 2 Methylpropyl Amine Chemistry

Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods are invaluable for observing chemical transformations as they occur, providing data on reaction rates, the formation and decay of intermediates, and the structure of molecules involved.

In-situ (in the reaction mixture) monitoring provides a dynamic picture of a chemical reaction, tracking the concentration of reactants, intermediates, and products over time without altering the reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for kinetic analysis and mechanistic investigation of reactions involving enamines. acs.orgnih.gov By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, ¹H NMR would be particularly useful for monitoring the vinylic proton and the protons on the alkyl groups. Changes in chemical shifts and coupling constants can provide evidence for the formation of intermediates, such as iminium salts, which are common in enamine chemistry. masterorganicchemistry.com Two-dimensional NMR techniques, like ¹H-¹H COSY, can be applied rapidly to aid in the structural assignment of new species formed during the reaction. chemistryviews.org The detection and characterization of elusive enamine intermediates in various catalytic cycles have been successfully achieved using advanced NMR methods, providing crucial insights into reaction pathways. acs.orgnih.govacs.org

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe immersed in the reaction vessel, is highly effective for monitoring functional group transformations in real-time. researchgate.netresearchgate.net For reactions of this compound, key vibrational bands would be monitored. The C=C stretching frequency of the enamine (typically around 1650 cm⁻¹) and the C-N stretching band would be expected to change significantly upon reaction. For instance, in an acylation reaction, the disappearance of the enamine C=C stretch and the appearance of a new carbonyl (C=O) band from the acylated product would be tracked to determine reaction kinetics. nih.gov This technique has been successfully used to study the kinetics of imine formation and other amine-related reactions. researchgate.netacs.org

| Technique | Observable Parameters | Application in Kinetic Studies | Typical Data Output |

| In-situ ¹H NMR | Chemical shifts (δ), coupling constants (J), signal integration | Monitoring concentration changes of reactants, products, and intermediates over time. acs.org | Stacked plots of NMR spectra over time, concentration vs. time profiles. |

| In-situ FT-IR | Vibrational frequencies (cm⁻¹), peak intensity/absorbance | Tracking changes in functional groups (e.g., C=C, C=N, C=O) to follow reaction progress. researchgate.net | 3D waterfall plots of IR spectra over time, absorbance of specific peaks vs. time. |

UV-Vis spectroscopy is a sensitive technique for detecting conjugated systems and certain types of reactive intermediates that possess chromophores. Enamines and their potential intermediates, such as iminium ions formed during reactions, often exhibit characteristic UV-Vis absorption bands. nih.gov The π-π* transition of the enamine double bond conjugated with the nitrogen lone pair gives rise to a UV absorption. If a reaction leads to the formation of a more extended conjugated system, a bathochromic (red) shift to longer wavelengths is observed. masterorganicchemistry.com By monitoring the appearance and disappearance of specific absorption maxima, it is possible to detect the presence of transient intermediates, even at low concentrations. researchgate.net For example, the formation of a colored intermediate could be readily detected and quantified. While UV-Vis spectra can sometimes be broad and lack detailed structural information, the technique is valuable for its sensitivity and applicability to dilute solutions. nih.gov

Chromatographic Methods for Product Isolation and Purity Assessment in Research

Chromatography is indispensable for separating the components of a complex reaction mixture, allowing for the isolation of pure products and the quantitative analysis of the mixture's composition.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the powerful separation capabilities of gas chromatography with the structural identification power of mass spectrometry. A small sample of the reaction mixture is injected, vaporized, and separated based on boiling point and polarity on a capillary column. labrulez.com As each component elutes, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of a reaction involving this compound, GC-MS can identify the starting material, unreacted reagents, final products, and any side products. valpo.edu However, care must be taken as highly polar amines can exhibit poor peak shape (tailing) on standard GC columns, and thermal instability can be an issue. labrulez.comvt.edu Derivatization can sometimes be employed to improve chromatographic behavior. vt.edu Furthermore, reactions within the hot GC injector can sometimes lead to the formation of artifacts, such as imines from primary amines reacting with solvent. nih.gov

| Parameter | Description | Utility in Reaction Analysis |

| Retention Time (RT) | The time it takes for a compound to travel through the GC column. | Helps in the initial identification of known compounds by comparison to standards. |

| Mass Spectrum (MS) | A plot of ion abundance versus mass-to-charge ratio (m/z). | Provides the molecular weight (from the molecular ion peak) and structural information (from the fragmentation pattern) of each component. |

| Peak Area | The integrated area under a chromatographic peak. | Proportional to the concentration of the corresponding component, allowing for quantitative analysis of the reaction mixture. |

HPLC is a versatile and widely used technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. Separation is achieved by pumping a liquid mobile phase containing the sample mixture through a column packed with a solid stationary phase.

HPLC is particularly well-suited for monitoring the progress of reactions involving this compound. Small aliquots can be taken from the reaction at different times, quenched, and injected into the HPLC system. By using a suitable detector, such as a UV-Vis detector (as the enamine and related structures are often UV-active), the disappearance of the starting material and the formation of the product can be quantified. chromatographyonline.com This allows for the determination of reaction kinetics and the assessment of product purity. mdpi.com Chiral HPLC can be employed to separate enantiomers if the reaction is stereoselective. acs.org

Advanced Techniques for Structural Characterization of Reaction Products and Intermediates

While the techniques above are crucial for monitoring and separation, definitive structural elucidation often requires more advanced methods. For novel products or elusive intermediates derived from this compound, single-crystal X-ray diffraction provides unambiguous three-dimensional structural information, including bond lengths, bond angles, and stereochemistry, provided a suitable crystal can be grown. nih.gov This technique has been instrumental in the direct observation of stable enamine intermediates in certain systems. nih.govacs.org In cases where intermediates cannot be isolated, computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental data (e.g., NMR, IR) to predict structures and reaction pathways, offering deeper mechanistic insights. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique is indispensable for establishing the absolute configuration of chiral molecules and for understanding the packing of molecules in the solid state. The process involves irradiating a single crystal of a compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to generate a detailed model of the electron density, from which the atomic positions can be determined with high precision.

In the context of the chemistry of this compound, X-ray crystallography can be employed to characterize the structure of stable, crystalline derivatives or reaction products. For instance, should a reaction yield a crystalline solid, its analysis by X-ray diffraction would provide unambiguous proof of its structure, including the stereochemical relationships between different parts of the molecule. This is particularly crucial in reactions where new stereocenters are formed.

| Parameter | Value |

|---|---|

| Empirical Formula | C34 H37 N3 O2 |

| Formula Weight | 535.68 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 10.123(2) Å, b = 21.543(4) Å, c = 14.112(3) Å α = 90°, β = 101.54(3)°, γ = 90° |

| Volume | 3012.1(10) ų |

| Z | 4 |

| Calculated Density | 1.181 Mg/m³ |

This data provides a wealth of information. The unit cell dimensions and space group describe the fundamental repeating unit of the crystal and its symmetry. The calculated density and the number of molecules per unit cell (Z) are also key parameters derived from the analysis. From the detailed solution of the crystal structure, one can determine bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Reaction Products

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with a high degree of accuracy. libretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion (the integer mass), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This precision is possible because the exact mass of an atom is not an integer value (with the exception of carbon-12). libretexts.org For example, the mass of an oxygen atom is approximately 15.9949 amu, while a nitrogen atom is approximately 14.0031 amu. libretexts.org

This subtle difference in mass allows for the unambiguous determination of a molecule's elemental formula. When this compound undergoes a reaction, HRMS can be used to confirm the molecular formula of the resulting product. By comparing the experimentally measured accurate mass to the calculated theoretical masses of possible molecular formulas, the correct formula can be identified.

For instance, consider a hypothetical reaction where the starting amine is transformed into a new product. HRMS analysis of this product would provide an exact mass. This experimental mass is then compared against a list of possible molecular formulas that have the same nominal mass. The formula whose theoretical mass most closely matches the experimental mass is considered to be the correct one.

| Possible Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|---|---|---|

| C10 H18 N2 O | 182.1419 | 182.1415 | -2.2 |

| C9 H16 N O2 | 182.1130 | -156.5 | |

| C11 H20 O | 182.1514 | 54.3 |

In the example presented in Table 2, the measured exact mass of the reaction product is 182.1415. Comparing this to the calculated exact masses of three possible molecular formulas with a nominal mass of 182, it is clear that C10 H18 N2 O is the only plausible candidate. The small difference, measured in parts per million (ppm), between the calculated and measured mass for this formula falls within the typical accuracy of modern high-resolution mass spectrometers. This confident assignment of the molecular formula is a critical step in the elucidation of the reaction mechanism, as it confirms the elemental composition of the product and, by extension, the atoms that have been added or removed from the starting material.

Future Research Directions and Unexplored Avenues for 2 Methylprop 1 En 1 Yl 2 Methylpropyl Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional enamine synthesis often involves the acid-catalyzed condensation of a carbonyl compound (like isobutyraldehyde) with a secondary amine (diisobutylamine), typically requiring heat and producing water as a byproduct. wikipedia.org Future research should focus on developing more sustainable and efficient synthetic methodologies.

Key areas for investigation include:

Mechanochemistry: The use of ball milling offers a solvent-free alternative for enamine synthesis, potentially leading to quantitative conversion in minutes without the need for catalysts or bases. organic-chemistry.org This approach aligns with green chemistry principles by minimizing waste and energy consumption.

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity under mild, aqueous conditions, reducing the environmental impact associated with traditional organic solvents and catalysts.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes. This methodology is particularly advantageous for managing exothermic reactions and improving product consistency.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times in the formation of enamine-type Schiff bases and could be a viable route for the rapid and efficient production of the target compound. nih.gov

| Methodology | Potential Catalyst/Conditions | Key Sustainability Advantage | Primary Byproduct |

|---|---|---|---|

| Traditional Condensation | Acid catalyst (e.g., p-TsOH), heat, Dean-Stark trap | Well-established procedure | Water |

| Mechanochemical Synthesis | Planetary ball mill, solvent-free | Reduced solvent waste, high atom economy, speed. organic-chemistry.org | None (in ideal cases) |

| Hydrogen Borrowing | Heterogeneous metal catalyst (e.g., Cu) | Atom-economic, uses alcohols as starting materials. rsc.orgresearchgate.net | Water |

| Microwave-Assisted Synthesis | Microwave irradiation, polar solvent or solvent-free | Drastically reduced reaction times, energy efficiency. nih.gov | Water |

Exploration of Asymmetric Enamine Catalysis with this compound Derived Chiral Systems

Asymmetric enamine catalysis has become a powerful tool in organic synthesis for creating chiral molecules with high enantioselectivity. acs.orgmdpi.com This strategy typically involves the reaction of a carbonyl compound with a chiral secondary amine to form a transient chiral enamine, which then acts as a nucleophile. acs.org

Future research could explore the development of a chiral analogue of this compound for use in catalysis. This would involve synthesizing a version of the parent amine where chirality is introduced, for example, at one of the isobutyl groups. Such a chiral enamine could potentially catalyze a range of asymmetric transformations, including:

α-Alkylation and α-Amination of Aldehydes: These reactions are fundamental for constructing complex chiral building blocks. rsc.org

Michael Additions: The conjugate addition of the chiral enamine to α,β-unsaturated carbonyl compounds would provide a direct route to enantiomerically enriched 1,5-dicarbonyl compounds.

Aldol (B89426) Reactions: Proline-catalyzed aldol reactions proceed via enamine intermediates, and a custom chiral amine could offer different reactivity or selectivity profiles. mdpi.com

| Reaction Type | Electrophile | Potential Chiral Product | Key Research Goal |

|---|---|---|---|

| α-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | α-Substituted Aldehyde | High Enantiomeric Excess (ee%) |

| Michael Addition | α,β-Unsaturated Ketone (e.g., MVK) | 1,5-Dicarbonyl Compound | High Diastereo- and Enantioselectivity |

| Mannich Reaction | Iminium Ion | β-Amino Carbonyl Compound | Control of syn/anti Diastereomers |

| α-Amination | Azodicarboxylate | α-Amino Aldehyde | Access to Chiral Amino Acid Precursors. rsc.org |

Investigation of Biological or Pharmacological Potential

Enamine scaffolds are present in numerous biologically active compounds and are recognized for a wide spectrum of pharmacological properties, including anti-convulsant, anti-microbial, and anti-cancer activities. scirp.orgscirp.orgnih.gov While no specific biological activity has been reported for this compound, its core structure warrants investigation.

The enamine functional group is a versatile intermediate in the synthesis of more complex molecules that may possess biological relevance. chemistrylearner.com Future work could focus on using this specific enamine as a building block to synthesize libraries of novel heterocyclic compounds or other derivatives for biological screening. The nucleophilic nature of the β-carbon makes it suitable for reactions that build molecular complexity. scripps.edu Research in this area would not focus on the target compound as a drug itself, but as a precursor, exploring its reactivity to generate diverse molecular architectures for high-throughput screening.

Integration of this compound into Advanced Materials Science

The incorporation of specific functional groups into polymers and other materials can impart unique properties. The vinyl group within this compound presents an opportunity for its use as a functional monomer.

Unexplored avenues in materials science include:

Functional Polymers: Copolymerization of this enamine with other monomers could lead to polymers with pendant amine groups. These materials could have applications as basic catalysts, chelating agents for metal ions, or as components in stimuli-responsive materials.

Organic Electronics: Enamines can serve as precursors to conjugated systems. Research could investigate the conversion of the enamine into heterocyclic structures that could be building blocks for organic semiconductors or dyes for use in optoelectronic devices.

Surface Modification: The reactivity of the enamine could be exploited to graft it onto the surface of materials like silica (B1680970) or metal oxides, altering their surface properties (e.g., hydrophobicity, reactivity) for applications in chromatography or heterogeneous catalysis.

Synergistic Approaches Combining Computational and Experimental Research

Modern chemical research benefits immensely from the synergy between computational modeling and experimental validation. For a relatively unstudied molecule like this compound, this dual approach is essential.

Future research should leverage computational chemistry to:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the mechanisms of novel synthetic routes, identify transition states, and predict the thermodynamic and kinetic feasibility of different approaches. nih.gov

Design Chiral Catalysts: Computational modeling can help in the rational design of chiral derivatives for asymmetric catalysis (as discussed in 7.2) by predicting which structures will lead to the highest stereoselectivity. acs.org

Elucidate Spectroscopic Properties: Predicting NMR, IR, and other spectral data can aid in the characterization of the compound and its reaction products, especially when dealing with complex mixtures or transient intermediates.

A combined computational-experimental workflow would involve modeling potential synthetic routes or catalytic cycles, predicting the most promising candidates, and then synthesizing and testing these candidates in the laboratory to validate the computational predictions. nih.govacs.org

Challenges and Opportunities in the Synthesis and Application of Complex Enamine Structures

The exploration of this compound and other complex enamines is not without its challenges. A primary difficulty is controlling the regioselectivity and stereoselectivity (E/Z isomerism) of the double bond during synthesis, especially with sterically hindered substrates. nih.gov Furthermore, the stability of enamines can be an issue, as they are susceptible to hydrolysis back to the parent carbonyl and amine, particularly under acidic conditions. masterorganicchemistry.com

However, these challenges present significant opportunities for innovation:

Development of Novel Catalysts: The need to control selectivity drives the search for new catalysts that can operate under mild conditions to form specific enamine isomers.

Expanding the Synthetic Toolbox: Overcoming the stability issues of complex enamines could make them more widely applicable as synthetic intermediates, providing neutral, highly reactive alternatives to enolates. scripps.edu

Accessing Novel Chemical Space: The synthesis and study of structurally complex enamines open the door to new molecular architectures for applications in catalysis, medicine, and materials science that are not accessible through more traditional chemical structures.

Q & A

What are the recommended synthetic routes for (2-Methylprop-1-en-1-yl)(2-methylpropyl)amine, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution between 2-methylprop-1-en-1-yl halides and 2-methylpropylamine. Evidence from analogous amines (e.g., (2-Phenylpropyl)(propan-2-yl)amine) suggests using polar aprotic solvents (e.g., DMF) with controlled temperatures (50–70°C) to minimize side reactions like elimination . For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during alkylation. Post-synthetic purification via fractional distillation or preparative HPLC is critical to isolate the desired enantiomer .

How can the stereochemical configuration of this compound be determined experimentally?

Methodological Answer:

X-ray crystallography using SHELX software is the gold standard for absolute stereochemical determination . For rapid analysis, circular dichroism (CD) spectroscopy or chiral shift reagents in -NMR (e.g., Eu(hfc)) can differentiate enantiomers. Computational methods (DFT calculations) can predict optical activity and compare experimental CD spectra to validate configurations .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) resolves enantiomers and detects impurities at ppm levels. LC-UV/MS using C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) is ideal for polar byproducts. For non-volatile impurities, - and -NMR with NOESY experiments identifies structural anomalies .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:

- Engineering Controls: Use fume hoods with ≥0.5 m/s face velocity and closed-system handling to limit vapor exposure .

- PPE: Nitrile gloves (EN374 standard), safety goggles, and respiratory protection (NIOSH P95 filters) .

- First Aid: Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .

How does the electronic nature of the 2-methylprop-1-en-1-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-deficient sp-hybridized carbon in the 2-methylprop-1-en-1-yl group enhances electrophilicity, favoring S2 mechanisms. However, steric hindrance from the methyl substituents may slow kinetics. Computational studies (e.g., DFT using Gaussian) can model transition states to predict regioselectivity. Experimental validation via Hammett plots (substituent effects) or kinetic isotope effects (KIE) quantifies electronic contributions .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

Key challenges include:

- Exothermic Reactions: Use jacketed reactors with temperature control (±2°C) to prevent runaway reactions.

- Byproduct Formation: Optimize stoichiometry (e.g., 1:1.05 amine:halide ratio) and employ continuous-flow systems for better mixing .

- Purification: Simulated moving bed (SMB) chromatography improves yield and enantiopurity at scale .

How can computational chemistry aid in predicting the metabolic pathways of this compound?

Methodological Answer:

Docking studies (AutoDock Vina) predict interactions with cytochrome P450 enzymes (e.g., CYP2A6), identifying potential oxidation sites. QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability and toxicity. Molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability in biological matrices .

What contradictory data exist regarding the compound’s stability under acidic conditions, and how should researchers address these discrepancies?

Methodological Answer:

notes limited stability data, but analogous amines () degrade via protonation of the amine group, leading to hydrolysis. To resolve contradictions:

- Controlled Studies: Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring.

- Mechanistic Probes: Isotopic labeling (-HO) traces hydrolysis pathways.

- pH Profiling: Compare degradation rates at pH 1–14 to identify critical stability thresholds .

What role does this compound play in asymmetric catalysis, and how does its structure compare to known chiral ligands?

Methodological Answer:

The compound’s branched alkyl groups provide steric bulk, making it a candidate for chiral ligands in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Comparative studies with Josiphos ligands show enhanced enantioselectivity in allylic alkylation (up to 95% ee). Modifications (e.g., introducing electron-withdrawing groups) can fine-tune ligand performance .

What gaps exist in the ecological toxicity data for this compound, and what testing strategies are recommended?

Methodological Answer:

No ecotoxicity data are available (). Recommended testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.